2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde CAS 883525-90-4 properties
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde CAS 883525-90-4 properties
An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS 883525-90-4)
This guide provides a comprehensive technical overview of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, a specialized aromatic aldehyde of interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its core properties, a robust and logical synthetic pathway grounded in established organic reactions, its predicted spectroscopic signature, and its potential applications as a valuable building block in drug discovery and fine chemical synthesis.
Section 1: Core Physicochemical & Structural Properties
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is a polysubstituted aromatic aldehyde. Its structure incorporates several key functional groups that dictate its reactivity and potential utility: an electrophilic aldehyde, a chemically stable cyclopropylmethyl ether, and an isopropyl group. These features make it a versatile intermediate for further chemical modification.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde | N/A |
| CAS Number | 883525-90-4 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.30 g/mol | [1] |
| SMILES | CC(C)c1ccc(c(OC[C@H]2CC2)c1)C=O | N/A |
| InChI Key | (Predicted) | N/A |
| Hazard Classification | Irritant |[1] |
Note: Experimental physical properties such as melting point, boiling point, and density are not widely available in public literature and would require empirical determination.
Section 2: Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde involves the etherification of a commercially available phenolic aldehyde precursor via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, prized for its reliability and broad scope in forming ether linkages[2][3].
Synthetic Workflow: Williamson Ether Synthesis
The proposed two-step, one-pot synthesis starts from 2-Hydroxy-5-isopropylbenzaldehyde. The phenolic proton is first abstracted by a suitable base to form a nucleophilic phenoxide ion. This ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, cyclopropylmethyl bromide, to yield the final product[2][4].
Caption: Proposed synthesis workflow for the target compound.
Causality and Experimental Choices
-
Choice of Precursor : 2-Hydroxy-5-isopropylbenzaldehyde is a readily available and logical starting point, containing the core benzaldehyde structure with the required isopropyl substituent and a reactive hydroxyl group[5][6][7].
-
Reaction Type : The Williamson ether synthesis is selected because it is highly effective for coupling phenols with primary alkyl halides[2][4]. The SN2 mechanism is favored because the electrophile, cyclopropylmethyl bromide, has a primary carbon, which is sterically accessible and minimizes competing elimination (E2) reactions[2][3].
-
Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and practical for deprotonating phenols. For a faster reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to irreversibly form the phenoxide.
-
Choice of Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophilicity of the phenoxide anion, thereby accelerating the SN2 reaction[8].
Detailed Experimental Protocol
This is a representative protocol based on established chemical principles. Researchers should optimize conditions as necessary.
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Hydroxy-5-isopropylbenzaldehyde (1.0 eq.).
-
Solvent and Base Addition : Add anhydrous acetonitrile or DMF to dissolve the starting material. Add powdered anhydrous potassium carbonate (1.5 eq.).
-
Deprotonation : Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition : Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture dropwise via syringe.
-
Reaction : Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup : Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction : Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde.
Section 3: Predicted Spectroscopic Signature
While experimental spectra for this specific compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and established principles of NMR and IR spectroscopy.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Highly deshielded due to the anisotropic effect of the carbonyl group[9][10]. |
| ~7.6 - 7.8 | Multiplet (m) | 2H | Aromatic protons (ortho & para to isopropyl) | Aromatic region, influenced by neighboring substituents. |
| ~6.9 - 7.1 | Doublet (d) | 1H | Aromatic proton (ortho to ether) | Shielded by the electron-donating ether group. |
| ~3.9 - 4.1 | Doublet (d) | 2H | Methylene protons (-O-CH₂-) | Adjacent to the ether oxygen and coupled to the cyclopropyl methine. |
| ~2.9 - 3.1 | Septet (sept) | 1H | Isopropyl methine (-CH(CH₃)₂) | Characteristic splitting from six neighboring methyl protons. |
| ~1.2 - 1.4 | Multiplet (m) | 1H | Cyclopropyl methine (-CH-) | Aliphatic region, coupled to methylene protons. |
| ~1.2 - 1.3 | Doublet (d) | 6H | Isopropyl methyls (-CH(CH₃)₂) | Shielded aliphatic protons. |
| ~0.6 - 0.8 | Multiplet (m) | 2H | Cyclopropyl methylenes (-CH₂-) | Highly shielded due to ring strain. |
| ~0.3 - 0.5 | Multiplet (m) | 2H | Cyclopropyl methylenes (-CH₂-) | Highly shielded due to ring strain. |
Table 3: Predicted FT-IR Characteristic Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~2960-2850 | C-H Stretch | Aliphatic (isopropyl and cyclopropyl groups) |
| ~2820 & ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1685-1665 | C=O Stretch | Aromatic Aldehyde Carbonyl[11][12] |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring Skeletal Vibrations[9] |
| ~1250-1200 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |
Section 4: Safety, Handling, and Storage
As a research chemical, 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde should be handled with appropriate care.
-
Hazard Classification : The compound is classified as an irritant[1]. It may cause skin and serious eye irritation[13].
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical[13][14].
-
Handling : Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any vapors or dust[15][16]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[13].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[14]. Keep away from heat, sparks, and open flames.
Section 5: Potential Applications and Research Significance
While specific applications for this molecule are not extensively documented, its structure suggests significant potential as an intermediate in several high-value areas.
-
Pharmaceutical Synthesis : Benzaldehyde derivatives are common precursors in the synthesis of active pharmaceutical ingredients (APIs)[17][18]. The cyclopropyl group is a particularly valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, increase potency, and favorably alter the pharmacokinetic profile of a drug candidate[19]. This compound is therefore a prime candidate for building block libraries used in drug discovery programs targeting various diseases.
-
Fine Chemicals and Agrochemicals : Substituted benzaldehydes are also used in the synthesis of agrochemicals and specialty materials[20]. The unique combination of substituents could be explored for creating novel herbicides, pesticides, or fungicides.
-
Fragrance and Flavor Industry : Many substituted benzaldehydes are utilized as key ingredients or intermediates in the fragrance industry to create complex aromatic profiles[20][21].
Conclusion
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, CAS 883525-90-4, is a structurally distinct chemical intermediate with considerable potential for advanced synthetic applications. Its preparation is readily achievable through the robust Williamson ether synthesis, a process that is both scalable and well-understood. The presence of the aldehyde "handle" allows for a wide array of subsequent chemical transformations, while the cyclopropylmethyl ether moiety provides a structural feature known to impart beneficial properties in medicinal chemistry. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.
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